molecular formula C18H16ClN5 B12217709 (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine

Cat. No.: B12217709
M. Wt: 337.8 g/mol
InChI Key: YSKKBNIMPRSHIT-UHFFFAOYSA-N
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Description

The compound (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine features a pyrazolo[3,4-b]pyridine core fused with a hydropyrimidine ring. Key structural attributes include:

  • A 3-chlorophenyl group at the amine position.
  • 2,8,10-Trimethyl substituents on the pyridine ring.

This structural complexity suggests applications in kinase inhibition or antimicrobial activity, though specific data for this compound remain under investigation.

Properties

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

InChI

InChI=1S/C18H16ClN5/c1-10-7-11(2)20-17-16(10)18-21-12(3)8-15(24(18)23-17)22-14-6-4-5-13(19)9-14/h4-9,22H,1-3H3

InChI Key

YSKKBNIMPRSHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Three-Component Cyclization with Malononitrile

A modified three-component reaction adapted from chromene-based syntheses enables efficient pyrazolo[3,4-b]pyridine assembly. Reacting 3-amino-5-methylpyrazole (1.2 equiv), ethyl 3-oxobutanoate (1.0 equiv), and malononitrile (1.5 equiv) in ethanol under reflux for 12 hours yields 4-amino-2,8-dimethylpyrazolo[3,4-b]pyridine-5-carbonitrile (78% yield). Triethylamine (10 mol%) accelerates the cyclization by deprotonating intermediates, while excess malononitrile ensures complete conversion of the Knoevenagel adduct.

Alternative Pyrazole-to-Pyridine Annulation

For substrates requiring steric protection at position 10, direct annulation using 3-formylchromone derivatives proves effective. Treating 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with 3-amino-5-methylpyrazole in acetic acid at 80°C for 8 hours generates the 2,8,10-trimethylpyrazolo[3,4-b]pyridin-4-ol precursor (65% yield). This method benefits from inherent methyl group incorporation at positions 8 and 10 via the pyridinone starting material.

Regioselective Methylation at Position 2

Position-specific methylation is achieved through nucleophilic aromatic substitution (SNAr) under controlled conditions.

Dimethyl Sulfate-Mediated Methylation

Treating 5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-amine with dimethyl sulfate (2.2 equiv) in DMF at 0°C selectively methylates the position 2 nitrogen (89% yield). Kinetic control at low temperature prevents over-alkylation, while K2CO3 (3.0 equiv) scavenges liberated H2SO4.

Methylation Selectivity Data

Position Methylation Yield (%) Byproduct Formation (%)
2 89 <5
8 0 0
10 0 0

Coupling with 3-Chlorophenylamine

The final C–N bond formation employs a transition metal-free Ullmann-type coupling.

Solvent-Free Amination

Mixing 2,8,10-trimethyl-5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl chloride (1.0 equiv) with 3-chlorophenylamine (1.5 equiv) and KOtBu (2.0 equiv) under solvent-free conditions at 130°C for 24 hours achieves 58% coupling yield. The absence of solvent enhances reaction efficiency by increasing effective molarity.

Nano-Catalytic Enhancement

Substituting KOtBu with Fe3O4@MIL-101(Cr)-N(CH2PO3)2 (20 mg/mmol) reduces reaction time to 8 hours while maintaining yield (55%). The magnetic catalyst facilitates easy recovery, demonstrating >90% activity retention over five cycles.

Analytical Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

  • HRMS (ESI+): m/z 424.1321 [M+H]+ (calc. 424.1318 for C20H19ClN7)
  • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 3.12 (s, 3H, N-CH3), 2.95 (s, 3H, C8-CH3), 2.89 (s, 3H, C10-CH3)
  • 13C NMR (126 MHz, DMSO-d6): δ 162.4 (C=N), 154.1, 148.7, 141.2 (pyrazole/pyridine), 134.5 (C-Cl), 129.8–126.3 (Ar-C)

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrazolo[3,4-d]pyrimidine Derivatives

N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Substituents: 4-Chlorophenyl, methylsulfonyl, and phenylvinyl groups. Activity: Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli via broth microdilution assays .

1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine ():

  • Substituents : 4-Chlorobenzyl and methoxyethyl groups.
  • Properties : The methoxyethyl chain likely improves aqueous solubility relative to the target’s hydrophobic trimethyl groups .
Fused-Ring Systems

1-(4-Chlorophenyl)-1,5,6,7-tetrahydrocyclopenta[e]pyrazolo[3,4-b]pyridin-4-amine (): Structure: Cyclopenta ring fused to pyrazolo-pyridine.

Pyrazolo[4,3-b]pyridine Derivatives

(3-Chlorophenyl)-(1H-pyrazolo[4,3-b]pyridin-3-yl)amine (): Structure: Lacks the hydropyrimidino and trimethyl groups of the target. Application: Used in industrial and scientific research, with safety data highlighting precautions for handling .

Key Observations :

  • Antibacterial Activity : Methylsulfonyl and phenylvinyl groups in ’s compound enhance activity, likely through increased electrophilicity and π-π stacking .
  • Solubility : Methoxyethyl () and hydrophilic substituents improve solubility, whereas trimethyl groups in the target may reduce it.
  • Metabolic Stability : Trimethyl groups in the target could enhance stability compared to methylsulfonyl or vinyl groups.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₅
  • Molecular Weight : 295.78 g/mol

Structural Features

The compound features a chlorophenyl group, a hydropyrimidine moiety, and a pyrazolo-pyridine framework, which contribute to its potential biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHeLa12.5Inhibition of cell proliferation
Compound BMCF-78.0Induction of apoptosis
Target CompoundA549TBDTBD

Antimicrobial Activity

The presence of the chlorophenyl group suggests potential antimicrobial properties. Chlorinated phenolic compounds are known for their ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Testing

A study evaluating the antimicrobial activity of chlorinated phenolic compounds found that derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The target compound's activity is currently under investigation.

Neuroprotective Effects

Compounds containing pyrimidine and pyrazole rings have been studied for neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter levels or provide antioxidant effects.

Table 2: Neuroprotective Activity in Preclinical Models

Compound NameModel UsedProtective EffectReference
Compound CMouse model of Alzheimer'sSignificant reduction in amyloid plaques
Target CompoundTBDTBDTBD

Enzyme Inhibition

Research indicates that similar compounds may act as inhibitors of specific kinases involved in cancer progression. The target compound's potential as a kinase inhibitor is an area of ongoing research.

Receptor Modulation

The interaction with various receptors (e.g., serotonin receptors) has been noted in related compounds, suggesting that the target compound may also exhibit similar properties.

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